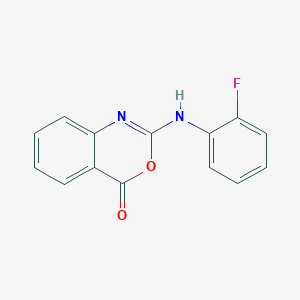
2-(2-フルオロアニリノ)-4H-3,1-ベンゾキサジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluoroanilino group attached to a benzoxazinone core
科学的研究の応用
作用機序
Target of Action
Similar compounds such as 2-fluoroaniline have been shown to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which is crucial for maintaining cellular integrity.
Mode of Action
For instance, 2-fluoroaniline is known to exert its effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Biochemical Pathways
It’s worth noting that many organic compounds containing a quinone moiety in their structure have been associated with different biological activities . These compounds can accept one or two electrons to form intermediate species that interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Pharmacokinetics
It’s known that the metabolism and excretion of the xenobiotic compound 2-fluoroaniline are efficient, primarily through 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties could potentially influence the bioavailability of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-fluoroaniline with a suitable benzoxazinone precursor. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride or iron(III) chloride, to facilitate the oxidative coupling between 2-fluoroaniline and the benzoxazinone precursor . The reaction is usually carried out under mild conditions, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
類似化合物との比較
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
2-(2-nitroanilino)-4H-3,1-benzoxazin-4-one: This compound has a nitro group instead of a fluoro group, which affects its reactivity and biological activity.
2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one: The presence of a chloro group can enhance the compound’s stability and resistance to degradation.
The uniqueness of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(2-fluoroanilino)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYYAKGNULJHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-4-(methoxymethyl)pyrimidine-5-carboxylic acid](/img/structure/B2459779.png)



![1-(3,4-Dimethylphenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B2459785.png)

![N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2459787.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2459793.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2459794.png)
![3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide](/img/structure/B2459796.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2459799.png)
